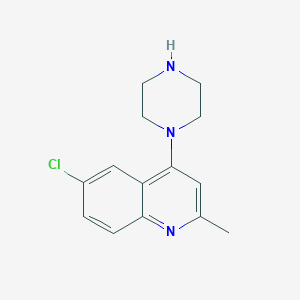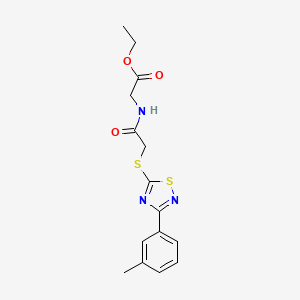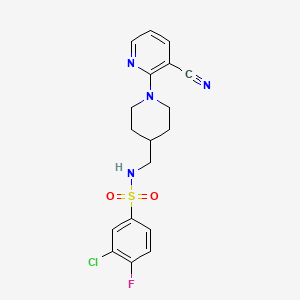
6-Chloro-2-methyl-4-(piperazin-1-yl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-2-methyl-4-(piperazin-1-yl)quinoline is a useful research compound. Its molecular formula is C14H16ClN3 and its molecular weight is 261.75. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structural and Biological Survey
The structural scaffold of 7‐chloro‐4‐(piperazin‐1‐yl)quinoline, closely related to 6-Chloro-2-methyl-4-(piperazin-1-yl)quinoline, plays a crucial role in medicinal chemistry, demonstrating diverse pharmacological profiles. These include applications in treating malaria, parasitic infections, HIV, diabetes, cancer, and acting as sirtuin inhibitors, dopamine-3 ligands, acetylcholinesterase inhibitors, and serotonin antagonists. This versatility underscores the compound's significance in drug development and therapeutic interventions (El-Azzouny, Aboul-Enein, & Hamissa, 2020).
Antimicrobial Studies
A series of quinolone derivatives, including those with piperazine substitutions, have been synthesized to assess their antibacterial activity. These derivatives showcase potential in combating various gram-positive and gram-negative bacterial strains, highlighting the structural versatility and antimicrobial efficacy of this chemical scaffold. This research trajectory suggests a promising avenue for the development of new antibiotics targeting resistant bacterial strains (Patel, Patel, & Chauhan, 2007).
Anti-inflammatory Properties
The exploration of quinoline derivatives has led to the identification of compounds with significant anti-inflammatory properties. Specifically, 2-(4-methyl-piperazin-1-yl)-quinoxaline derivatives have shown efficacy in vivo, indicating their potential as novel therapeutic agents for inflammation-related disorders. This research emphasizes the importance of quinoline derivatives in developing new anti-inflammatory medications (Smits et al., 2008).
Antimalarial Activity
Synthesis efforts targeting 7-chloro-4-(piperazin-1-yl)quinoline derivatives have yielded compounds with potent antimalarial activity. These compounds, through nucleophilic addition reactions and subsequent modifications, have demonstrated efficacy against Plasmodium falciparum strains. This line of research provides valuable insights into the development of new antimalarial agents, addressing the growing challenge of drug resistance in malaria treatment (Mahajan & Chundawat, 2021).
Fluorescent Probes for DNA Detection
Novel benzimidazo[1,2-a]quinolines substituted with piperidine, pyrrolidine, and piperazine nuclei have been synthesized, showcasing the potential of these compounds as DNA-specific fluorescent probes. The enhanced fluorescence emission intensity in the presence of ct-DNA suggests their application in molecular biology and genetic research, marking a significant step forward in the development of non-invasive DNA detection techniques (Perin et al., 2011).
Future Directions
The future directions for the study of 6-Chloro-2-methyl-4-(piperazin-1-yl)quinoline and similar compounds include the development of more effective antimalarial, antimicrobial, and anticancer drugs . There is also a need for more research on the synthesis, properties, and potential applications of these compounds .
Mechanism of Action
Target of Action
It’s known that piperazine derivatives, which include this compound, are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . These drugs target a variety of receptors and enzymes, indicating a broad spectrum of potential targets for 6-Chloro-2-methyl-4-(piperazin-1-yl)quinoline.
Mode of Action
It’s known that piperazine derivatives can interact with their targets in various ways, including binding to receptors or inhibiting enzymes . The specific interactions of this compound with its targets would depend on the specific target and the biochemical context.
Biochemical Pathways
Given the wide range of biological and pharmaceutical activity of piperazine derivatives , it’s likely that this compound could affect multiple pathways, depending on its specific targets.
Result of Action
It’s known that piperazine derivatives have a wide range of biological and pharmaceutical activity , suggesting that this compound could have diverse effects at the molecular and cellular levels.
Biochemical Analysis
Biochemical Properties
6-Chloro-2-methyl-4-(piperazin-1-yl)quinoline is known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is hypothesized that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
6-chloro-2-methyl-4-piperazin-1-ylquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3/c1-10-8-14(18-6-4-16-5-7-18)12-9-11(15)2-3-13(12)17-10/h2-3,8-9,16H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MISDVEUJVSQWFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C=CC2=N1)Cl)N3CCNCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-chloro-N-[2-(2-methylphenoxy)ethyl]pyridine-3-carboxamide](/img/structure/B2543629.png)
![4-[(4-Bromophenyl)methyl]piperazin-2-one](/img/structure/B2543631.png)
![3-chloro-2-{4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidino}-5-(trifluoromethyl)pyridine](/img/structure/B2543632.png)
![2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-(3-methoxypropyl)acetamide](/img/structure/B2543633.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2543634.png)


![6-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-nitrobenzoic acid](/img/structure/B2543640.png)
![3-(4-fluorophenyl)-N-(4-methoxyphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2543642.png)
![3-(4-Methylphenyl)-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)thio]pyridazine](/img/structure/B2543644.png)
![ethyl 1-(4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate](/img/structure/B2543645.png)
![N,3-dimethyl-1-[(2-methyl-1,3-thiazol-5-yl)methyl]piperidin-4-amine](/img/structure/B2543646.png)

